molecular formula C10H12FNOS B7547354 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide

2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide

Cat. No. B7547354
M. Wt: 213.27 g/mol
InChI Key: CHOBQTRFOBPBLK-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. The compound is known for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators. Additionally, the compound may exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and is well-tolerated in animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, the compound has been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide in lab experiments include its high purity and low toxicity profile. However, the limitations of using the compound include its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide. One potential direction is the investigation of the compound's potential as a treatment for other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Finally, the development of more efficient synthesis methods for the compound could facilitate its widespread use in research and potentially in clinical settings.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. The compound's anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide involves the reaction of 3-fluorobenzyl chloride with thioacetamide in the presence of a base. The resulting intermediate is then reacted with N-methylacetamide to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, the compound has been shown to have potential antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c1-12-10(13)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOBQTRFOBPBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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